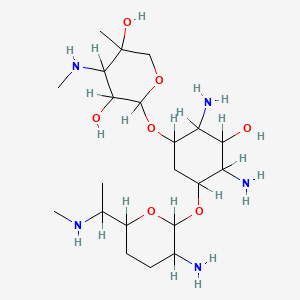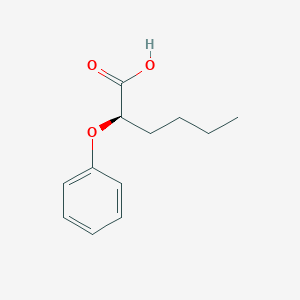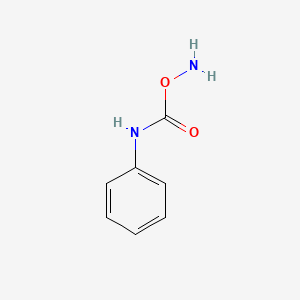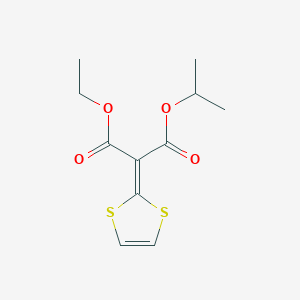
Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate typically involves the esterification of 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate: shares similarities with other esters, such as mthis compound and propyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate.
Unique Features: The presence of the 2-methylpropoxy group and the specific ester configuration make it unique compared to other esters.
Highlighting Uniqueness
The unique structural features of this compound, such as the specific arrangement of functional groups, contribute to its distinct reactivity and potential applications. This compound’s ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
59119-70-9 |
|---|---|
Fórmula molecular |
C16H28O3 |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
ethyl 3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienoate |
InChI |
InChI=1S/C16H28O3/c1-6-19-16(17)10-14(4)8-7-9-15(5)12-18-11-13(2)3/h7-8,10,13,15H,6,9,11-12H2,1-5H3 |
Clave InChI |
FUYYVIQGANXGIJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)C=CCC(C)COCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


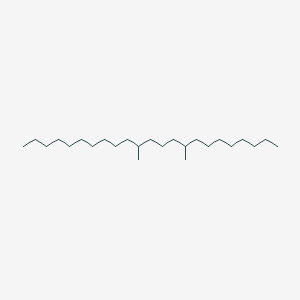
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)

methanimine N-oxide](/img/structure/B14617033.png)
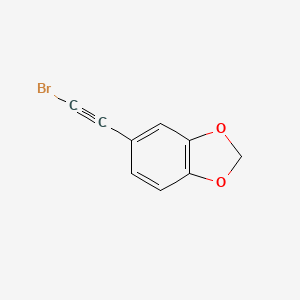
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)

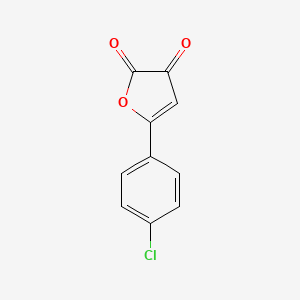
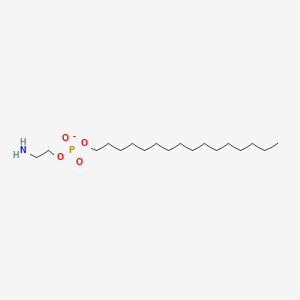
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
